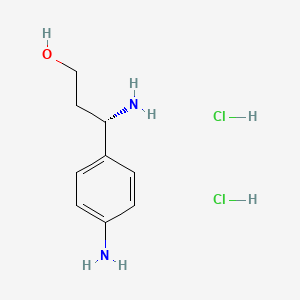
(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride often involves base-catalyzed Claisen-Schmidt condensation reactions, as well as procedures involving aminomethylation and the action of Grignard reagents on amino ketones, leading to hydrochloride formation (Isakhanyan et al., 2016).
Molecular Structure Analysis
Molecular structures of related compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods reveal details about dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, contributing to the understanding of the structural aspects of these molecules (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds include nucleophilic addition of Grignard reagents to amino ketones and subsequent conversion into hydrochlorides. These reactions are pivotal in modifying the chemical structure and enhancing the biological activity of these compounds. The structure of the synthesized molecules is confirmed through spectroscopic methods, revealing the transformation of initial ketones to the desired hydrochlorides (Isakhanyan et al., 2016).
Aplicaciones Científicas De Investigación
Fluorescent Biomarkers for Biodiesel Quality Monitoring
(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride, due to its amphiphilic triazoaniline structure, demonstrates potential for use as a fluorescent biomarker. This compound, derived from cardanol and glycerol, exhibits low acute toxicity to various biological models, suggesting its potential for safe environmental exposure. It is particularly considered for biodiesel quality monitoring applications, emphasizing the relevance of environmentally friendly practices and aligning with the principles of green chemistry (Pelizaro et al., 2019).
Enzyme Inhibition Studies
The compound's potential effects on enzyme inhibition, specifically targeting adenosine deaminase, have been explored. Structural variations of compounds related to this compound significantly influence their inhibitory effects on the enzyme, highlighting the possibility of tailoring these compounds for specific enzyme-targeting applications (Isakhanyan et al., 2011).
Antimicrobial and Antitumor Applications
In the realm of antimicrobial and antitumor research, derivatives of this compound have been synthesized and evaluated. These compounds exhibit varying degrees of antimicrobial and antitumor activities, emphasizing the compound's potential as a foundational structure for developing new therapeutic agents (Doraswamy & Ramana, 2013).
Synthesis of Polyamines for Drug and Gene Delivery
The compound also serves as a base material in the synthesis of multifunctional polycationic polyamines. These polyamines, essential in drug and gene delivery, can be synthesized using innovative methods, broadening the range of possible products and highlighting the compound's versatility in biomedical applications (Cassimjee et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVJARVHKLYPG-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)
![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)
![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)
![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)
![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)